3-[(3-Bromobenzyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Bromobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is characterized by the presence of a bromobenzyl group attached to a benzoic acid moiety through an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromobenzyl)oxy]benzoic acid typically involves the reaction of 3-bromobenzyl alcohol with 3-hydroxybenzoic acid in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or dichloromethane. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzyl ethers.
Esterification: Products are esters of this compound.
Reduction: The major product is 3-[(3-Bromobenzyl)oxy]benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromobenzyl)oxy]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biochemistry: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3-Bromobenzyl)oxy]benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromobenzyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Bromobenzyl)oxy]benzoic acid: Similar structure but with the bromine atom in the para position.
2-[(3-Bromobenzyl)oxy]benzoic acid: Similar structure but with the benzoic acid moiety in the ortho position.
Uniqueness
3-[(3-Bromobenzyl)oxy]benzoic acid is unique due to the specific positioning of the bromine atom and the ether linkage, which can influence its reactivity and interactions in chemical and biological systems .
Biologische Aktivität
3-[(3-Bromobenzyl)oxy]benzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromobenzyl group and the ether linkage enhances its interaction with biological targets, suggesting various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H11BrO3, with a molecular weight of approximately 315.14 g/mol. The compound features a benzoic acid core with a bromobenzyl ether substituent, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity to target molecules. Additionally, the benzylic ether linkage allows for interactions with hydrophobic pockets in proteins, which may facilitate enzyme inhibition or modulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves apoptosis induction through caspase activation pathways, particularly caspase-9 .
Table 1: Cytotoxicity Data for Related Compounds
Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
3-m-bromoacetylamino benzoic acid | Human leukemia cells | <0.2 | Apoptosis via caspase activation |
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid | Prostate cancer cells | 0.8 - 0.88 | Apoptosis and cell cycle arrest |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows potential as an inhibitor of polyketide synthase (Pks13), which is essential for the survival of Mycobacterium tuberculosis. This inhibition could lead to novel treatments for tuberculosis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics in biological systems. For instance, they often demonstrate good oral bioavailability and metabolic stability .
Case Studies
A notable case study involved the evaluation of a related compound in a murine model of cancer. The compound was administered at varying doses, leading to significant tumor regression compared to control groups. The study emphasized the importance of dose optimization for maximizing therapeutic efficacy while minimizing toxicity .
Eigenschaften
IUPAC Name |
3-[(3-bromophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCMIELTDWJUDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.